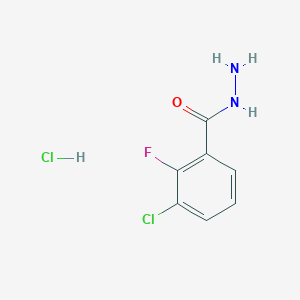

3-Chloro-2-fluorobenzohydrazide hydrochloride

Description

Properties

Molecular Formula |

C7H7Cl2FN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

3-chloro-2-fluorobenzohydrazide;hydrochloride |

InChI |

InChI=1S/C7H6ClFN2O.ClH/c8-5-3-1-2-4(6(5)9)7(12)11-10;/h1-3H,10H2,(H,11,12);1H |

InChI Key |

PVCHYIALLWVQLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Aromatic Precursors

The initial step involves introducing chlorine and fluorine onto an aromatic ring, typically starting from commercially available or readily synthesized benzene derivatives.

| Method | Reagents | Conditions | Yield & Remarks |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Chlorine gas or N-chlorosuccinimide (NCS) + catalyst | Controlled temperature (0–25°C) | Selective chlorination at position 3 |

| Halogen Exchange via Nucleophilic Substitution | Fluorination reagents like potassium fluoride (KF) | High temperature (140–165°C), polar aprotic solvents | As per patent CN104529729A, fluorination of dichlorobenzonitrile yields 2-fluoro-3-chlorobenzonitrile with high selectivity |

Conversion to Corresponding Benzonitrile

The halogenated aromatic compound, such as 2-fluoro-3-chlorobenzonitrile, serves as a precursor for hydrazide synthesis. This nitrile can be prepared via halogenation of benzene derivatives or purchased commercially.

Hydrolysis to Benzamic Acid

Hydrolysis of the nitrile group yields the corresponding benzoic acid derivative:

2-fluoro-3-chlorobenzonitrile + H2O (acidic or basic) → 3-chloro-2-fluorobenzoic acid

- Acid hydrolysis: Reflux with dilute HCl

- Basic hydrolysis: Reflux with NaOH

Research data indicates high yields (>90%) under controlled hydrolysis conditions with minimal side reactions.

Formation of Benzohydrazide

The benzoic acid derivative is then converted to the hydrazide:

3-chloro-2-fluorobenzoic acid + hydrazine hydrate → 3-chloro-2-fluorobenzohydrazide

- Dissolve benzoic acid in a suitable solvent (ethanol or water)

- Add excess hydrazine hydrate

- Reflux at 80–100°C for 4–8 hours

- Isolate via filtration or extraction

Note: The reaction is exothermic; temperature control is essential to prevent side reactions.

Salt Formation: Hydrochloride

The hydrazide is then converted into its hydrochloride salt:

3-chloro-2-fluorobenzohydrazide + HCl (gas or aqueous) → 3-chloro-2-fluorobenzohydrazide hydrochloride

- Dissolve the hydrazide in ethanol or methanol

- Bubble dry HCl gas or add HCl solution dropwise

- Stir at room temperature until complete salt formation

- Crystallize or evaporate solvent to obtain pure hydrochloride salt

Alternative Synthetic Route Based on Patent Data

According to the patent CN104529729A, an optimized industrial route involves fluorination of 2,3-dichlorobenzonitrile using potassium monofluoride (KF) in the presence of phase transfer catalysts, followed by hydrolysis, reduction, and oxidation steps to yield the target hydrazide hydrochloride.

- Fluorination: Using KF and phase transfer catalysts to selectively fluorinate 2,3-dichlorobenzonitrile, yielding 2-fluoro-3-chlorobenzonitrile with high selectivity.

- Hydrolysis: Acidic hydrolysis to produce 3-chloro-2-fluorobenzoic acid.

- Reduction: Conversion of the acid to the hydrazide via reaction with hydrazine hydrate.

- Salt Formation: Treatment with HCl to produce the hydrochloride salt.

This method emphasizes high atom economy, cost-effectiveness, and suitability for industrial scale-up.

Data Tables Summarizing Key Parameters

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Halogenation | NCS or halogen gases | 0–25°C | Variable | Selectivity depends on temperature and catalyst |

| Hydrolysis | HCl or NaOH | Reflux | >90 | High purity benzoic acid obtained |

| Hydrazide formation | Hydrazine hydrate | 80–100°C | 85–95 | Excess hydrazine improves yield |

| Salt formation | HCl gas or solution | RT | 90–98 | Pure hydrochloride salt |

Research Findings and Characterization Data

- Spectroscopic Confirmation: NMR (¹H, ¹³C, ¹⁹F, ³⁵Cl), IR, and MS data confirm structure and purity.

- Purity: Typically >99% as determined by RP-HPLC.

- Stability: The hydrochloride salt exhibits stability over 12 months under inert, dry conditions.

Notes on Reaction Optimization and Industrial Considerations

- Selectivity Control: Temperature regulation during halogenation and fluorination is critical to prevent polyhalogenation.

- Purification: Recrystallization from ethanol or acetonitrile yields high-purity products.

- Environmental Impact: Use of phase transfer catalysts and solvents should adhere to green chemistry principles, with waste minimization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorobenzohydrazide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Benzohydrazone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-fluorobenzohydrazide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₂N₂O and a molecular weight of 196.6 g/mol. It consists of a benzene ring with chloro and fluoro substituents, and a hydrazide functional group. It is typically prepared as a hydrochloride salt to increase its water solubility, making it useful for biological and chemical applications.

Scientific Research Applications

- Medicinal Chemistry This compound has been studied for its potential as an anticancer agent. The presence of chloro and fluoro substituents may improve its interaction with biological targets, potentially leading to better efficacy compared to non-fluorinated versions. Preliminary studies suggest it may inhibit specific enzymes involved in cancer cell proliferation.

- Drug Design Studies have focused on the binding affinity of this compound with various biological targets. Its fluorinated structure may enhance binding interactions due to increased lipophilicity and electronic effects. It can be used as a scaffold in drug design for targeting specific enzymes or receptors involved in disease processes.

- Building Block for Active Pharmaceutical Ingredients (APIs) 3-Chloro-2-fluorobenzoic acid, a compound structurally similar to this compound (lacking the hydrazide functionality), is used as a building block for APIs, such as Aurora A inhibitors .

- Fluorine Probe Molecule 3-Chloro-2-fluorobenzoic acid can be used to prepare a fluorine probe molecule with hydroxysuccinimide, catalyzed by N, N’-dicyclohexyl carbodiimide (DCC) . The fluorine probe facilitates the identification and quantification of amino acids in metabolomics studies using 19F NMR .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the positions of halogens (Cl, F) on the benzene ring or the presence of additional functional groups. Key comparisons include:

Substituent Impact :

- Electronic Effects : The 3-Cl and 2-F groups create a meta-para electron-withdrawing environment, stabilizing the hydrazide moiety and influencing nucleophilic reactivity .

- Steric Effects : The 3-Cl group introduces moderate steric hindrance compared to 4-Cl analogues, which may slow reaction kinetics in cyclization or coupling reactions .

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances water solubility compared to non-ionic analogues (e.g., 3-chloro-2-fluorobenzohydrazide). However, fluorinated derivatives like (2-Chloro-3-fluorophenyl)hydrazine HCl exhibit lower solubility in non-polar solvents due to increased polarity .

- Stability: Fluorine’s electronegativity improves thermal and oxidative stability relative to non-fluorinated hydrazides (e.g., 2-hydrazinobenzoic acid HCl) but may increase sensitivity to hydrolysis under acidic conditions .

Analytical and Pharmacological Profiles

- Analytical Methods : RP-HPLC protocols validated for related hydrochlorides (e.g., famotidine HCl, amitriptyline HCl) can be adapted for quantification, with retention times influenced by halogen substitution .

Biological Activity

3-Chloro-2-fluorobenzohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, antitumoral, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the benzene ring, which can enhance its biological activity. The structural formula can be represented as follows:

Antibacterial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit notable antibacterial properties. A study comparing various fluorinated compounds found that those with multiple electron-withdrawing groups displayed superior antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The presence of fluorine in ortho positions was particularly significant for enhancing activity .

Table 1: Antibacterial Activity Comparison

| Compound | Activity Against S. aureus | Activity Against K. pneumoniae |

|---|---|---|

| 3-Chloro-2-fluorobenzohydrazide HCl | Superior | Comparable |

| Cefotaxime | Moderate | Moderate |

| Amoxicillin/Clavulanic Acid | Comparable | Comparable |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies have shown that hydrazone derivatives with halogen substitutions possess enhanced antifungal activity compared to their non-halogenated counterparts. This suggests a potential application in treating fungal infections .

Antitumoral Activity

Hydrazones are known for their antitumoral properties. A study specifically highlighted that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Antitumoral Effects

- Cell Line: HeLa (cervical cancer)

- IC50 Value: 25 µM after 48 hours of treatment

- Mechanism: Induction of apoptosis via mitochondrial pathway

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of halogen atoms significantly influences its lipophilicity and interaction with biological targets, enhancing its pharmacological profile.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Increases antibacterial activity |

| Fluorine (F) | Enhances antifungal and antiviral activities |

| Benzene Ring | Essential for cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.